(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride
Overview
Description
(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O. It is a heterocyclic building block used primarily in research and development within the fields of chemistry and pharmaceuticals . This compound is known for its unique structure, which includes a tetrahydropyran ring and a hydrazine moiety, making it a valuable intermediate in various synthetic processes.
Mechanism of Action
Target of Action
The compound “(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride” belongs to the class of organic compounds known as tetrahydropyrans . Tetrahydropyrans are often used in the synthesis of pharmaceuticals and other biologically active compounds . The hydrazine group is known for its nucleophilic character, meaning it has the ability to donate electrons.
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds containing a tetrahydropyran ring or a hydrazine group are often involved in a variety of biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride typically involves the reaction of tetrahydropyran derivatives with hydrazine. One common method includes the use of tetrahydropyran-3-one as a starting material, which undergoes reductive amination with hydrazine to form the desired product . The reaction is usually carried out under mild conditions, with the presence of a reducing agent such as sodium borohydride to facilitate the formation of the hydrazine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine moiety allows for nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyran-3-one derivatives, while substitution reactions can produce a variety of hydrazine-substituted compounds .
Scientific Research Applications
(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Piperazine Derivatives: Piperazines are widely used in pharmaceuticals and share some structural similarities with (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride.
Uniqueness: this compound is unique due to its combination of a tetrahydropyran ring and a hydrazine moiety, which provides distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial settings .
Properties
IUPAC Name |
oxan-3-ylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-7-5-2-1-3-8-4-5;;/h5,7H,1-4,6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULSCOGDIOLOCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448338-79-1 | |
Record name | (oxan-3-yl)hydrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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